REACTION_SMILES
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[CH3:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].[Cl:1][C:2]([O:5][C:3](=[O:4])[O:6][C:7]([Cl:8])([Cl:9])[Cl:10])([Cl:11])[Cl:12].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[Cl:1][C:2](=[O:5])[O:18][CH2:17][CH2:16][O:15][CH2:14][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOCCOC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |